[(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide is a chemical compound with a complex structure that includes chloro, hydroxyethyl, and methyl groups attached to a benzenesulfonamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine typically involves the reaction of 2,4-dichloro-3-methylbenzenesulfonyl chloride with ethanolamine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction is carried out in large reactors with precise temperature and pressure controls to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The chloro groups can be reduced to form the corresponding hydroxy or amino derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of 2,4-dichloro-N-(2-carboxyethyl)-3-methylbenzenesulfonamide.
Reduction: Formation of 2,4-dichloro-N-(2-aminoethyl)-3-methylbenzenesulfonamide.
Substitution: Formation of 2,4-dichloro-N-(2-mercaptoethyl)-3-methylbenzenesulfonamide.
Scientific Research Applications
2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an enzyme inhibitor due to its sulfonamide group.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly as antimicrobial or anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2,4-Dichloro-3-methylphenyl)sulfonyl](2-hydroxyethyl)amine involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes such as dihydropteroate synthase in bacteria, thereby exhibiting antimicrobial properties. The chloro and hydroxyethyl groups contribute to its binding affinity and specificity towards different molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Dichloro-N-(2-hydroxyethyl)benzenecarboxamide
- 2,4-Dichloro-N-(2-hydroxyethyl)benzamide
- 2,4-Dichloro-N-(2-hydroxyethyl)carbamothioylbenzamide
Uniqueness
2,4-Dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide is unique due to the presence of the methyl group on the benzene ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets compared to similar compounds, potentially offering distinct advantages in specific applications.
Properties
CAS No. |
1206104-78-0 |
---|---|
Molecular Formula |
C9H11Cl2NO3S |
Molecular Weight |
284.16g/mol |
IUPAC Name |
2,4-dichloro-N-(2-hydroxyethyl)-3-methylbenzenesulfonamide |
InChI |
InChI=1S/C9H11Cl2NO3S/c1-6-7(10)2-3-8(9(6)11)16(14,15)12-4-5-13/h2-3,12-13H,4-5H2,1H3 |
InChI Key |
DSIHSFIQMIIGQA-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1Cl)S(=O)(=O)NCCO)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.